molecular formula C6H9N B074497 Ethenamine,N,N-diethenyl- CAS No. 1116-00-3

Ethenamine,N,N-diethenyl-

Cat. No.: B074497
CAS No.: 1116-00-3
M. Wt: 95.14 g/mol
InChI Key: VIJMMQUAJQEELS-UHFFFAOYSA-N
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Description

Ethenamine,N,N-diethenyl- is an organic compound with the molecular formula C6H9N It is a derivative of ethenamine, where two hydrogen atoms are replaced by ethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenamine,N,N-diethenyl- can be synthesized through several methods. One common approach involves the reaction of ethenamine with acetylene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of ethenamine, N,N-diethenyl- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethenamine,N,N-diethenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert ethenamine, N,N-diethenyl- into simpler amines or hydrocarbons.

    Substitution: The ethenyl groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethenamine oxides, while reduction can produce simpler amines.

Scientific Research Applications

Ethenamine,N,N-diethenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: The compound’s derivatives are investigated for their therapeutic properties.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which ethenamine, N,N-diethenyl- exerts its effects involves its interaction with various molecular targets. The ethenyl groups in the compound can participate in nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethenamine, N,N-dimethylethanamine: This compound has two methyl groups instead of ethenyl groups.

    Ethenamine, N-ethylethanamine: This compound has one ethyl group and one hydrogen atom attached to the nitrogen atom.

Uniqueness

Ethenamine,N,N-diethenyl- is unique due to the presence of two ethenyl groups, which confer distinct chemical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

CAS No.

1116-00-3

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

N,N-bis(ethenyl)ethenamine

InChI

InChI=1S/C6H9N/c1-4-7(5-2)6-3/h4-6H,1-3H2

InChI Key

VIJMMQUAJQEELS-UHFFFAOYSA-N

SMILES

C=CN(C=C)C=C

Canonical SMILES

C=CN(C=C)C=C

1116-00-3

Origin of Product

United States

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